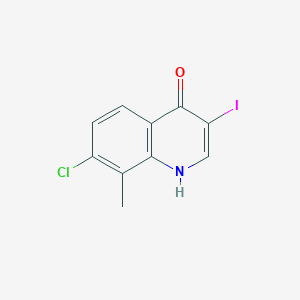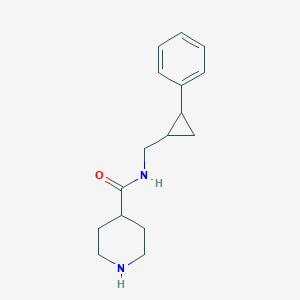
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by the presence of chlorine and iodine substituents at the 7th and 3rd positions, respectively, and a methyl group at the 8th position on the quinoline ring. The quinoline ring system is known for its diverse biological activities and is a core structure in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-8-methylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the iodination of 7-chloro-8-methylquinolin-4(1H)-one. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3rd position.
Another synthetic route involves the cyclization of appropriate precursors. For example, starting from 2-amino-5-chloro-3-iodotoluene, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The iodine substituent can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, with appropriate ligands and bases like potassium carbonate.
Major Products
Substitution Products: Derivatives with various functional groups replacing chlorine or iodine.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its quinoline core structure.
Industry: Utilized in the production of dyes, pigments, and other materials requiring quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-iodo-8-methylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and iodine substituents can enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloroquinolin-4(1H)-one: Lacks the iodine and methyl substituents, leading to different chemical and biological properties.
3-Iodoquinolin-4(1H)-one: Lacks the chlorine and methyl substituents, affecting its reactivity and applications.
8-Methylquinolin-4(1H)-one: Lacks the chlorine and iodine substituents, resulting in different chemical behavior.
Uniqueness
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one is unique due to the combination of chlorine, iodine, and methyl substituents on the quinoline ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7ClINO |
|---|---|
Peso molecular |
319.52 g/mol |
Nombre IUPAC |
7-chloro-3-iodo-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
Clave InChI |
YIGDOAYGKXONGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NC=C(C2=O)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)

![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)




![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B15229742.png)
![Isothiazolo[3,4-c]pyridin-3-amine](/img/structure/B15229763.png)
![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B15229777.png)

